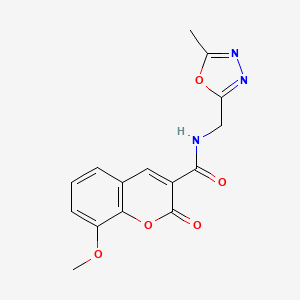![molecular formula C17H14N2O5S2 B2602568 (Z)-ethyl 2-(6-((thiophene-2-carbonyl)imino)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate CAS No. 905661-37-2](/img/structure/B2602568.png)
(Z)-ethyl 2-(6-((thiophene-2-carbonyl)imino)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Synthesis and Chemical Reactivity
A study by Mohamed (2014) details a convenient synthesis method for ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives through the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives. The synthesis pathway involves reactions in ethanol/TEA solution at room temperature, leading to various compounds with potential for further chemical investigations (Mohamed, 2014).
A related study by the same author expands on this synthesis method, providing a scientific explanation for the reactions involved and the potential for creating a variety of compounds from ethyl 2-(benzo[d]thazol-2-yl)acetate. This research could serve as a foundation for developing new chemical entities with various applications (Mohamed, 2021).
Potential Antimicrobial Applications
- Research by Mohareb and Gamaan (2018) explores the use of ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate for synthesizing thiophene, pyrazole, and coumarin derivatives. These molecules, incorporating the benzo[d]imidazole moiety, showed significant antitumor activities against various cancer cell lines, suggesting potential applications in developing new anticancer agents (Mohareb & Gamaan, 2018).
Exploring Antimicrobial and Antifungal Properties
- Wardkhan et al. (2008) investigated the synthesis of thiazoles and their fused derivatives, highlighting their antimicrobial activities against bacterial and fungal strains. This suggests the potential of such compounds in the development of new antimicrobial agents (Wardkhan et al., 2008).
作用機序
Target of action
Thiophene derivatives, such as the thiophene-2-carbonyl group in this compound, are often used in the development of drugs due to their diverse biological activities . They can interact with various biological targets, including enzymes, receptors, and ion channels .
Mode of action
The compound’s interaction with its targets could involve the formation of non-covalent bonds (like hydrogen bonds, ionic bonds, and van der Waals interactions) or covalent bonds, depending on the specific target and the functional groups present in the compound .
Biochemical pathways
Thiophene derivatives can affect various biochemical pathways. For example, some thiophene derivatives have been found to inhibit enzymes involved in the synthesis of inflammatory mediators, thereby exerting anti-inflammatory effects .
Pharmacokinetics
The ADME properties of the compound would depend on its chemical structure and the functional groups present. For example, the presence of polar groups can enhance solubility in water and improve bioavailability .
Result of action
The molecular and cellular effects of the compound’s action would depend on the specific targets it interacts with and the biochemical pathways it affects. For example, if the compound acts as an enzyme inhibitor, it could reduce the production of certain molecules in the cell .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature conditions could potentially alter the compound’s structure and affect its ability to interact with its targets .
特性
IUPAC Name |
ethyl 2-[6-(thiophene-2-carbonylimino)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5S2/c1-2-22-15(20)8-19-10-6-11-12(24-9-23-11)7-14(10)26-17(19)18-16(21)13-4-3-5-25-13/h3-7H,2,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULXLJJILJUQISP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=CC3=C(C=C2SC1=NC(=O)C4=CC=CS4)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![ethyl 3-(benzo[d]thiazol-2-yl)-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2602498.png)
![N-(2-methylphenyl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide](/img/structure/B2602500.png)
![N-mesityl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2602501.png)

![2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidine hydrobromide](/img/structure/B2602503.png)
![1-[(4-Chlorophenyl)methyl]-3-(4-ethoxyphenyl)sulfonyl-6-fluoroquinolin-4-one](/img/structure/B2602505.png)

